molecular formula C7H11N3 B14181891 6-((Methylamino)methyl)pyridin-3-amine CAS No. 1060804-27-4

6-((Methylamino)methyl)pyridin-3-amine

Katalognummer: B14181891
CAS-Nummer: 1060804-27-4
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: ZHPQBBSVQGNAPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((Methylamino)methyl)pyridin-3-amine is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylamino)methyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in water at room temperature, followed by treatment with sodium hydroxide . This method is straightforward and yields the desired product efficiently.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction makes it suitable for industrial applications, ensuring a consistent supply of the compound for various uses.

Analyse Chemischer Reaktionen

Types of Reactions

6-((Methylamino)methyl)pyridin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-((Methylamino)methyl)pyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((Methylamino)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((Methylamino)methyl)pyridine
  • 3-((Methylamino)methyl)pyridine
  • 4-((Methylamino)methyl)pyridine

Uniqueness

6-((Methylamino)methyl)pyridin-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

1060804-27-4

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

6-(methylaminomethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5,8H2,1H3

InChI-Schlüssel

ZHPQBBSVQGNAPA-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=NC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.